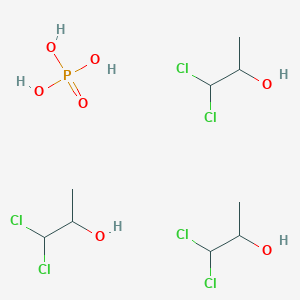
(3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes amino and hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide typically involves multiple steps, starting from readily available precursors. One common method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of specific ketoesters . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production of this compound often employs biocatalysis, leveraging engineered bacteria containing specific enzymes like carbonyl reductase and glucose dehydrogenase . These methods are not only efficient but also sustainable, aligning with green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Amino and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions vary depending on the specific conditions and reagents used. For instance, oxidation may yield keto derivatives, while reduction can produce various amine compounds.
Applications De Recherche Scientifique
(3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism by which (3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide exerts its effects involves interactions with specific molecular targets. These interactions often include binding to enzymes or receptors, leading to changes in their activity. The pathways involved can vary but typically include modulation of metabolic processes and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2-Chloro-3-hydroxy ester: Similar in structure but differs in functional groups and reactivity.
3S-PLA/CS/nHA composites: Used in biomedical applications, highlighting the versatility of compounds with similar structural motifs.
Uniqueness
What sets (3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide apart is its unique combination of amino and hydroxyl groups, which confer distinct reactivity and functionality. This makes it particularly valuable in synthetic chemistry and biomedical research.
Propriétés
Numéro CAS |
656831-30-0 |
|---|---|
Formule moléculaire |
C6H11N3O5 |
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
(3S)-3-amino-N,N'-dihydroxy-2-oxohexanediamide |
InChI |
InChI=1S/C6H11N3O5/c7-3(1-2-4(10)8-13)5(11)6(12)9-14/h3,13-14H,1-2,7H2,(H,8,10)(H,9,12)/t3-/m0/s1 |
Clé InChI |
PWNKFQTXNKVFDC-VKHMYHEASA-N |
SMILES isomérique |
C(CC(=O)NO)[C@@H](C(=O)C(=O)NO)N |
SMILES canonique |
C(CC(=O)NO)C(C(=O)C(=O)NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
![Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate](/img/structure/B12541675.png)
![2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B12541680.png)

![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo-](/img/structure/B12541687.png)

![4-{[Methyl(octadecyl)amino]methyl}benzaldehyde](/img/structure/B12541701.png)
![N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea](/img/structure/B12541704.png)


![3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12541716.png)



